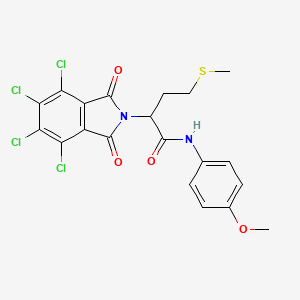
4-((4-(Hexylcarbamoyl)-2-(naphthalen-1-yl)oxazol-5-yl)methyl)phenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S3I-M2001 is a small-molecule inhibitor designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a critical signaling molecule involved in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of STAT3 has been implicated in numerous cancers, making it a valuable target for anticancer drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S3I-M2001 is synthesized through a series of chemical reactions involving the formation of an oxazole-based peptidomimetic structure. The synthesis typically involves the following steps:
Formation of the oxazole ring: This is achieved through cyclization reactions involving appropriate starting materials.
Peptidomimetic synthesis: The oxazole ring is then functionalized to mimic the phosphotyrosine peptide that binds to the STAT3 Src homology 2 (SH2) domain.
Industrial Production Methods
While specific industrial production methods for S3I-M2001 are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
S3I-M2001 primarily undergoes substitution reactions due to its peptidomimetic nature. It interacts with the SH2 domain of STAT3, disrupting the dimerization and subsequent DNA-binding activity of STAT3 .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of S3I-M2001 include oxazole precursors, peptide coupling agents, and various solvents.
Major Products
The major product of these reactions is the S3I-M2001 compound itself, which is characterized by its ability to inhibit STAT3 activity and induce antitumor effects .
Applications De Recherche Scientifique
S3I-M2001 has been extensively studied for its potential applications in cancer research. Its ability to inhibit STAT3 makes it a promising candidate for:
Cancer therapy: S3I-M2001 has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer and melanoma.
Biological studies: It is used to study the role of STAT3 in cellular processes and its involvement in cancer progression.
Drug development: S3I-M2001 serves as a lead compound for developing new STAT3 inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
S3I-M2001 exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional regulation of STAT3 target genes involved in cell survival, proliferation, and metastasis. The compound induces the aggregation of hyperactivated STAT3 into non-functional perinuclear aggresomes, leading to its degradation via the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stattic: Another small-molecule inhibitor targeting the SH2 domain of STAT3.
S3I-201: A peptidomimetic inhibitor similar to S3I-M2001.
C188-9: A small-molecule inhibitor with a different chemical structure but similar mechanism of action.
LLL12 and LLL12B: Small-molecule inhibitors targeting STAT3.
Uniqueness of S3I-M2001
S3I-M2001 is unique due to its oxazole-based peptidomimetic structure, which provides high specificity and efficacy in disrupting STAT3 activity. Its ability to induce the biphasic loss of functional STAT3 through aggregation and proteasome-mediated degradation sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C27H29N2O6P |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
[4-[[4-(hexylcarbamoyl)-2-naphthalen-1-yl-1,3-oxazol-5-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H29N2O6P/c1-2-3-4-7-17-28-26(30)25-24(18-19-13-15-21(16-14-19)35-36(31,32)33)34-27(29-25)23-12-8-10-20-9-5-6-11-22(20)23/h5-6,8-16H,2-4,7,17-18H2,1H3,(H,28,30)(H2,31,32,33) |
Clé InChI |
NUEVMWXZKGBDPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12463846.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)

![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)

